molecular formula C14H18ClNO B034842 2-chloro-N-cyclohexyl-N-phenylacetamide CAS No. 100721-33-3

2-chloro-N-cyclohexyl-N-phenylacetamide

Cat. No.: B034842
CAS No.: 100721-33-3
M. Wt: 251.75 g/mol
InChI Key: WDAVIQBJLVXQGA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclohexyl-N-phenylacetamide (2-CNP) is an organic compound with a wide range of scientific research applications. It has been used in biosynthesis, biocatalysis, and biodegradation studies, as well as for its potential therapeutic use. 2-CNP is a cyclic amide derived from 2-chloro-N-cyclohexylacetamide, which is a cyclic amide with an aromatic ring. The cyclic amide structure of 2-CNP allows for the formation of a variety of cyclic compounds and derivatives with interesting properties.

Scientific Research Applications

  • Antifungal and Pharmacokinetic Properties : 2-chloro-N-phenylacetamide exhibits promising antifungal potential, favorable pharmacokinetic profiles for oral administration, and low cytotoxic and genotoxic potential, making it a candidate for in vivo studies (Ferreira et al., 2023).

  • Cyclization Reactions : It is used in photoinduced and N-bromosuccinimide-mediated cyclization of 2-azido-N-phenylacetamides to produce quinoxalin-2(1H)-ones and spiro[cyclohexene-1,2'-imidazol] (Li et al., 2013).

  • Electrochemical Reduction : The electrochemical reduction of 2-chloro-N-phenylacetamides at carbon and silver cathodes in dimethylformamide leads to dechlorinated amide and N-alkyl-N-phenylaniline, indicating potential in chemical synthesis (Pasciak et al., 2014).

  • Lipophilicity and Biological Activity Prediction : RP-TLC is effective in expressing lipophilicity and biological activity of N-cyclohexyl-N-substituted-2-phenylacetamide derivatives, aiding in pharmacokinetics prediction (Vaštag et al., 2011).

  • One-Pot Synthesis : A one-pot, five-component reaction efficiently synthesizes diverse N-cyclohexyl-2-(2,4-dioxo-2,3,4,5-tetrahydro-1H-benzo[b][1,5]diazepin-3-yl)-2-phenylacetamides (Faraz et al., 2017).

  • Ring-Annulated Thiazolo[3,2-a]pyrimidinones Synthesis : It serves as a synthetic route for forming ring-annulated thiazolo[3,2-a]pyrimidinones using N-aryl-2-chloroacetamides as doubly electrophilic building blocks (Janardhan et al., 2014).

  • Antibacterial Activity : 2aryloxy-N-phenylacetamide and N′-(2aryloxyoxyacetyl) benzohydrazide derivatives show promising antibacterial activity against P. aeruginosa and S. aureus (Yele et al., 2021).

  • Conformational Isomers : Unsymmetrically N-methyl-N-cycloalkyl substituted 2-phenylacetamides show two possible conformational isomers due to lack of free rotation about the C(O)-N bond (Petrović et al., 1988).

  • Antimicrobial Agents : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues show potential as effective antimicrobial agents (Jayadevappa et al., 2012).

  • Treatment for Overactive Detrusors : N-(4-amino-2-butynyl)acetamide derivatives show inhibitory activity on detrusor contraction, suggesting potential treatments for overactive detrusors (Take et al., 1992).

Mechanism of Action

While the mechanism of action of 2-chloro-N-cyclohexyl-N-phenylacetamide is not explicitly stated in the search results, a related compound, 2-chloro-N-phenylacetamide, has shown promising antifungal activity against strains of Aspergillus flavus . Its likely mechanism of action involves binding to ergosterol on the fungal plasma membrane and possible inhibition of DNA synthesis through the inhibition of thymidylate synthase .

Safety and Hazards

The safety data sheet for 2-chloro-N-cyclohexyl-N-phenylacetamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAVIQBJLVXQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383493
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836249
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

100721-33-3
Record name 2-chloro-N-cyclohexyl-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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